molecular formula C16H22F2N2O3 B7108695 N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Cat. No.: B7108695
M. Wt: 328.35 g/mol
InChI Key: BMBZZFNFWAPAER-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxy, ethoxy, and oxazolyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3/c1-4-21-15-8-12(5-6-14(15)22-16(17)18)9-20(3)10-13-7-11(2)19-23-13/h5-6,8,13,16H,4,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBZZFNFWAPAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CC2CC(=NO2)C)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluoromethoxy-ethoxyphenyl intermediate: This step involves the reaction of 4-(difluoromethoxy)benzaldehyde with ethyl alcohol under acidic conditions to form the ethoxy derivative.

    Methylation and oxazole ring formation: The intermediate is then reacted with methylamine and a suitable oxazole precursor under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Catalyst selection: Using specific catalysts to improve reaction efficiency.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to achieve the desired product.

    Purification techniques: Employing advanced purification methods such as chromatography to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(methoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine
  • N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Uniqueness

N-[[4-(difluoromethoxy)-3-ethoxyphenyl]methyl]-N-methyl-1-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine is unique due to the presence of both difluoromethoxy and ethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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